molecular formula C12H18N2O4 B12555823 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid CAS No. 142759-11-3

5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Cat. No.: B12555823
CAS No.: 142759-11-3
M. Wt: 254.28 g/mol
InChI Key: FZNMMFIPIGBAJL-UHFFFAOYSA-N
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Description

5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a complex organic compound that features both piperidine and tetrahydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including carboxylation and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar reactivity and applications.

    Tetrahydropyridine derivatives: These compounds feature the tetrahydropyridine ring and can be used in similar contexts.

Uniqueness

What sets 5-(6-Carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid apart is the combination of both piperidine and tetrahydropyridine moieties, which can confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

142759-11-3

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

5-(6-carboxypiperidin-2-yl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C12H18N2O4/c15-11(16)9-5-4-7(6-13-9)8-2-1-3-10(14-8)12(17)18/h6,8-10,13-14H,1-5H2,(H,15,16)(H,17,18)

InChI Key

FZNMMFIPIGBAJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CNC(CC2)C(=O)O

Origin of Product

United States

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